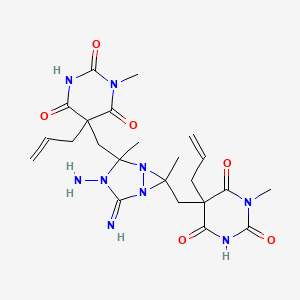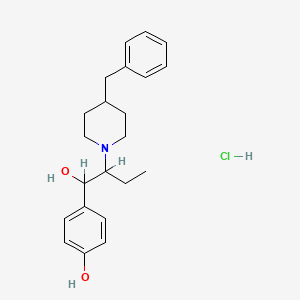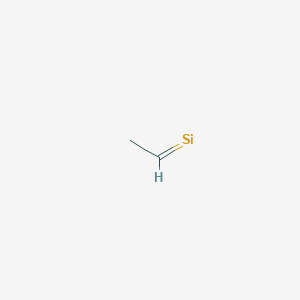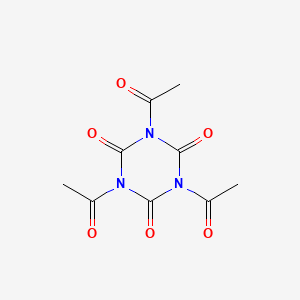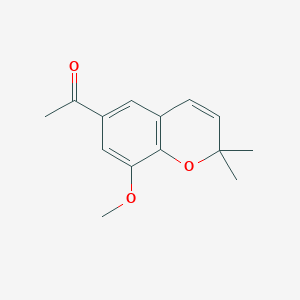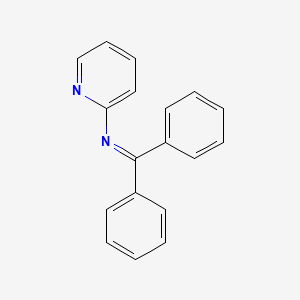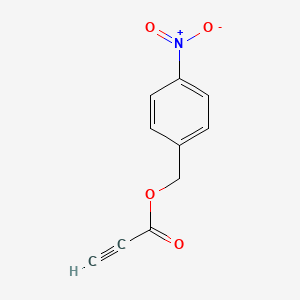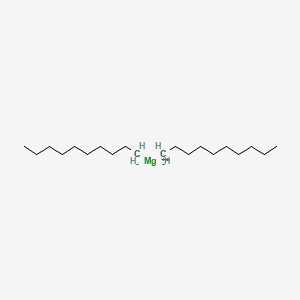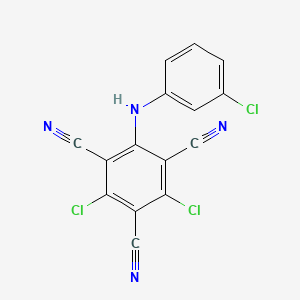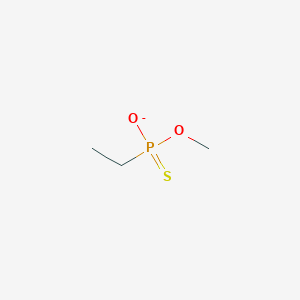
O-Methyl ethylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl ethylphosphonothioate is an organophosphate compound known for its dual-use potential. It is utilized in the synthesis of pesticides and pharmaceuticals and serves as a precursor in the production of certain nerve agents . This compound is characterized by its unique chemical structure, which includes a phosphonothioate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl ethylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with ethanol in the presence of a base. The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: O-Methyl ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphonothioate group to a phosphonate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: The major product is O-Methyl ethylphosphonate.
Reduction: The products vary depending on the reducing agent used.
Substitution: The products include various substituted phosphonothioates.
Applications De Recherche Scientifique
O-Methyl ethylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.
Industry: It is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of O-Methyl ethylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
- O-Ethyl methylphosphonothioic acid
- O-Methyl S-2-dimethylaminoethyl ethylphosphonothioate
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Comparison: O-Methyl ethylphosphonothioate is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for specific applications in synthesis and research. For instance, its reactivity with nucleophiles and oxidizing agents differs from that of O-Ethyl methylphosphonothioic acid, making it more versatile in certain chemical reactions .
Propriétés
Numéro CAS |
36585-74-7 |
|---|---|
Formule moléculaire |
C3H8O2PS- |
Poids moléculaire |
139.14 g/mol |
Nom IUPAC |
ethyl-methoxy-oxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-3-6(4,7)5-2/h3H2,1-2H3,(H,4,7)/p-1 |
Clé InChI |
WSIBSROLHMRZNT-UHFFFAOYSA-M |
SMILES canonique |
CCP(=S)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


